Fosfato de histamina

Descripción general

Descripción

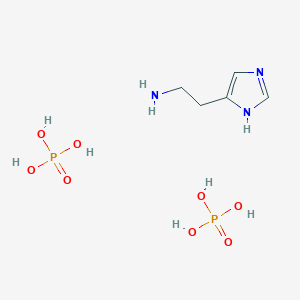

El Fosfato de Histamina es un compuesto químico con la fórmula molecular

C5H9N3⋅2H3PO4

y un peso molecular de 307.14 g/mol . Es una sal de this compound, una amina biogénica involucrada en las respuestas inmunitarias locales, regulando las funciones fisiológicas en el intestino y actuando como un neurotransmisor . El this compound se utiliza comúnmente en entornos médicos y de investigación, particularmente en pruebas de alergia y como vasodilatador .Aplicaciones Científicas De Investigación

Allergy Treatment

Histamine phosphate is utilized in the formulation of medications aimed at modulating histamine receptors. This is crucial for treating allergic reactions and conditions such as hay fever and asthma. The compound acts as an agonist at histamine receptors (H1R, H2R), which are involved in mediating allergic responses .

Diagnostic Aid

One of the primary uses of histamine phosphate is as a diagnostic tool for evaluating gastric acid secretory function. It stimulates gastric gland secretion, allowing for the assessment of conditions like achlorhydria or hypersecretion, which can indicate pernicious anemia or Zollinger-Ellison syndrome .

Table 1: Diagnostic Uses of Histamine Phosphate

| Condition | Diagnostic Role |

|---|---|

| Achlorhydria | Indicates potential pernicious anemia |

| Gastric Hypersecretion | Suggests duodenal ulcer or Zollinger-Ellison syndrome |

| Atrophic Gastritis | Evaluates gastric acid secretion levels |

Treatment of Ménière's Syndrome

Histamine phosphate has been investigated for its efficacy in treating Ménière's syndrome, a disorder characterized by vertigo and hearing loss. A study involving 22 patients demonstrated that 17 experienced significant improvement following intravenous administration of histamine phosphate .

Case Study Summary:

- Study Population: 22 patients with Ménière's syndrome

- Treatment Method: Intravenous histamine phosphate

- Results: 17 patients showed marked improvement; 5 had disappointing results but were open to further study.

Research Applications

Histamine phosphate is also employed in various research contexts, particularly in studies examining its effects on inflammation and other physiological processes.

Inflammatory Response Studies

Research has shown that histamine phosphate can modulate inflammatory responses in animal models. For instance, one study assessed airway inflammation induced by cigarette smoke and found that pre-treatment with histamine phosphate influenced the severity of inflammation .

Mecanismo De Acción

El Fosfato de Histamina ejerce sus efectos principalmente a través de la activación de los receptores de histamina (H1, H2, H3 y H4). Al unirse a estos receptores, desencadena varias respuestas fisiológicas:

Receptores H1: Involucrados en las reacciones alérgicas, causando vasodilatación, aumento de la permeabilidad vascular y contracción del músculo liso.

Receptores H2: Estimulan la secreción de ácido gástrico y juegan un papel en la vasodilatación.

Receptores H3: Actúan como moduladores neurotransmisores en el sistema nervioso central.

Receptores H4: Involucrados en la quimiotaxis de las células inmunitarias y las respuestas inflamatorias.

Análisis Bioquímico

Biochemical Properties

Histamine phosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its effects are mediated by at least four different G-protein coupled receptors, which expression and signaling pathways are tissue-specific . Histamine is known to be versatile in binding due to its Coulombic (able to carry a charge), conformational, and flexible properties .

Cellular Effects

Histamine phosphate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, histamine boosts blood flow in the area of your body the allergen affected, causing inflammation, which lets other chemicals from your immune system step in to do repair work .

Molecular Mechanism

Histamine phosphate exerts its effects at the molecular level through various mechanisms. It acts directly on the blood vessels to dilate arteries and capillaries, mediated by both H1- and H2-receptors . This action may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity .

Temporal Effects in Laboratory Settings

The effects of histamine phosphate change over time in laboratory settings. For instance, the temporal behavior of histamine in the extracellular space over 30 seconds has been well predicted in experiments . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of histamine phosphate vary with different dosages in animal models. For instance, in animal studies, pregnant animals were given this medication and had some babies born with problems . No well-controlled studies have been done in humans.

Metabolic Pathways

Histamine phosphate is involved in several metabolic pathways. It is synthesized from the essential amino acid histidine through a reaction catalyzed by the enzyme histidine decarboxylase (HDC) . Histamine metabolism shares metabolites (pyridoxal 5-phosphate, PLP, and S-adenosine methionine, SAM), enzymatic activities (diamine oxidase, DAO, monoamine oxidase, MAO, aldehyde dehydrogenase, and transglutaminase 2) and membrane transporters with the metabolic pathways of other biogenic amines .

Transport and Distribution

Histamine phosphate is transported and distributed within cells and tissues. Several studies on in vitro astrocytic histamine transport have indicated the contribution of organic cation transporter 3 (OCT3) and plasma membrane monoamine transporter (PMAT) in histamine uptake .

Subcellular Localization

Histamine phosphate has been reported to localize in the nucleus of cells . This nuclear localization pattern of histamine receptor 2 (H2R) has been previously unrecognized .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Fosfato de Histamina se puede sintetizar haciendo reaccionar histamina con ácido fosfórico. La reacción generalmente implica disolver la histamina en agua y luego agregar ácido fosfórico en condiciones controladas para formar la sal de fosfato. La reacción generalmente se lleva a cabo a temperatura ambiente y se monitorea para garantizar una conversión completa.

Métodos de producción industrial: En entornos industriales, la producción de this compound implica síntesis a gran escala utilizando principios similares. El proceso incluye la purificación de la histamina, la adición precisa de ácido fosfórico y la cristalización del producto. El producto final se seca y envasa en condiciones estériles para garantizar su estabilidad y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El Fosfato de Histamina experimenta varias reacciones químicas, que incluyen:

Oxidación: La histamina se puede oxidar para formar acetaldehído de imidazol.

Reducción: Las reacciones de reducción son menos comunes, pero pueden involucrar la reducción del anillo de imidazol.

Sustitución: La histamina puede participar en reacciones de sustitución, particularmente en el grupo amino.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio o peróxido de hidrógeno.

Agentes reductores: Borohidruro de sodio o hidruro de litio y aluminio.

Reacciones de sustitución: Generalmente involucran agentes halogenantes o agentes acilantes en condiciones suaves.

Productos principales:

Oxidación: Acetaldehído de imidazol.

Reducción: Formas reducidas de derivados de histamina.

Sustitución: Varios derivados de histamina sustituidos dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

El Fosfato de Histamina se puede comparar con otros derivados de histamina y compuestos relacionados:

Clorhidrato de Histamina: Otra forma de sal de histamina, utilizada de manera similar en aplicaciones médicas y de investigación.

Base de Histamina: La forma de base libre de histamina, utilizada en varios estudios bioquímicos.

Metilhistamina: Un derivado metilado de la histamina, utilizado en la investigación sobre el metabolismo y la función de la histamina.

Singularidad: El this compound es único debido a su uso específico en las pruebas de alergia y su papel como vasodilatador. Su forma de sal de fosfato proporciona ventajas de estabilidad y solubilidad sobre otros derivados de histamina .

Actividad Biológica

Histamine phosphate is a phosphorylated form of histamine, a biogenic amine that plays a crucial role in various physiological processes, particularly in the immune response and allergic reactions. This article explores the biological activity of histamine phosphate, focusing on its mechanisms of action, effects on different biological systems, and its implications in clinical settings.

Overview of Histamine Phosphate

Histamine phosphate acts as an endogenous ligand for histamine receptors (H1, H2, H3, and H4). Its chemical structure is characterized by the presence of phosphate groups that enhance its solubility and biological activity. The compound is known for its roles in stimulating gastric secretion, bronchial smooth muscle contraction, vasodilation, and neurotransmission in the central nervous system .

Histamine exerts its biological effects primarily through four types of receptors:

- H1 Receptors : Involved in allergic reactions, bronchoconstriction, and vasodilation. Activation leads to increased vascular permeability and mucus secretion.

- H2 Receptors : Primarily responsible for gastric acid secretion. They also play a role in cardiac function and immune modulation.

- H3 Receptors : Function as autoreceptors that inhibit further histamine release and modulate neurotransmitter release in the central nervous system.

- H4 Receptors : Involved in immune cell chemotaxis and modulation of inflammatory responses.

Allergic Responses

Histamine phosphate is notably implicated in allergic reactions. It binds to H1 receptors on endothelial cells, leading to increased permeability and edema. Studies have shown that inhalation of histamine phosphate can induce significant bronchoconstriction in asthmatic patients, demonstrating a cumulative effect when administered at short intervals . This property makes it a useful agent for studying airway hyperresponsiveness.

Gastric Secretion

Histamine phosphate stimulates gastric acid secretion through H2 receptor activation. This mechanism is crucial for digestive processes but can also contribute to gastrointestinal disorders when dysregulated. Research indicates that histamine antagonists can modulate this effect, providing therapeutic avenues for conditions like peptic ulcers .

Immune Modulation

Histamine phosphate plays a role in modulating immune responses. Activation of H4 receptors enhances the migration of eosinophils and mast cells, amplifying inflammatory responses. This has implications for conditions like asthma and allergic rhinitis, where histamine's role in immune cell recruitment is critical .

Case Studies

- Asthma Studies : A study involving asthmatic subjects demonstrated that inhaled histamine phosphate resulted in significant bronchoconstriction. The cumulative effect observed indicated that repeated exposure exacerbated airway resistance, underscoring its role as a potent bronchoconstrictor .

- Gastric Secretion Trials : Research on chronic hemodialysis patients indicated that administration of famotidine (an H2 antagonist) alongside calcium carbonate altered phosphorus-binding abilities, suggesting interactions with histamine pathways affecting gastric secretion .

Data Table: Biological Effects of Histamine Phosphate

| Biological Activity | Mechanism | Clinical Implications |

|---|---|---|

| Bronchoconstriction | H1 receptor activation | Asthma exacerbation; potential therapeutic target |

| Gastric acid secretion | H2 receptor stimulation | Treatment for peptic ulcers; dyspepsia management |

| Immune cell recruitment | H4 receptor activation | Role in allergic responses; potential drug target |

| Neurotransmission | H3 receptor inhibition | Cognitive effects; implications for CNS disorders |

Propiedades

Número CAS |

51-74-1 |

|---|---|

Fórmula molecular |

C5H12N3O4P |

Peso molecular |

209.14 g/mol |

Nombre IUPAC |

2-(1H-imidazol-5-yl)ethanamine;phosphoric acid |

InChI |

InChI=1S/C5H9N3.H3O4P/c6-2-1-5-3-7-4-8-5;1-5(2,3)4/h3-4H,1-2,6H2,(H,7,8);(H3,1,2,3,4) |

Clave InChI |

ICXZPFDAWSIMGB-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CCN.OP(=O)(O)O.OP(=O)(O)O |

SMILES canónico |

C1=C(NC=N1)CCN.OP(=O)(O)O |

Key on ui other cas no. |

51-74-1 |

Sinónimos |

histamine acid phosphate histamine diphosphate histamine phosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.